3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
3,5-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by three methoxy groups and a 2-oxopiperidinyl substituent. The structural features—methoxy groups and the 2-oxopiperidinyl moiety—suggest enhanced lipophilicity and hydrogen-bonding capacity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-18(19(12-15)28-3)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEONZCEWTZJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for studying cellular functions and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (Compound A) with analogous benzamide derivatives, focusing on structural and functional distinctions:
Key Observations :
Substituent Effects: Compound A’s 2-oxopiperidinyl group distinguishes it from Compounds B and C, which feature non-oxidized piperidine or piperidinyl linkers. The carbonyl group in A may improve hydrogen-bonding interactions with biological targets, such as kinases or GPCRs . Methoxy vs.
Solubility and Bioavailability :
- Compound D’s sulfonamide group (a strong hydrogen-bond acceptor) likely enhances aqueous solubility compared to A’s oxopiperidinyl group, which is more lipophilic .
Synthetic Accessibility :
- highlights the synthesis of Compound D via coupling reactions involving sulfamoyl intermediates. In contrast, Compound A’s 2-oxopiperidinyl group may require more complex cyclization steps .
Biological Activity
3,5-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with methoxy substituents at the 3 and 5 positions, along with a piperidine moiety containing a keto group. Its molecular formula is , and it has a molecular weight of approximately 342.38 g/mol. The presence of methoxy groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticonvulsant Activity : A study involving related compounds demonstrated their efficacy in reducing seizure activity in animal models. The anticonvulsant effects were evaluated using the maximal electroshock seizure (MES) model in male Wistar rats, revealing promising results comparable to standard anticonvulsants like phenytoin .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Similar compounds have shown the ability to mitigate neuronal damage in various models of neurodegeneration, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. In vitro assays against human cancer cell lines have shown that certain structural modifications can enhance cytotoxicity, making them candidates for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors involved in neurotransmission and cellular signaling pathways, influencing physiological responses.
- Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes linked to disease processes, such as those involved in inflammatory pathways or metabolic syndromes.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H22N2O4 | Methoxy groups enhance solubility | Anticonvulsant, neuroprotective |
| 3,4-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | C20H24N2O5 | Additional methyl group | Potential antitumor activity |
| 2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | C20H24N2O5 | Different methoxy positioning | Varying biological effects |
Case Studies
- Anticonvulsant Screening : In a study screening various benzamide derivatives for anticonvulsant activity, 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-y)phenyl]benzamide was among those that showed significant activity against induced seizures without notable neurotoxicity .
- Cancer Cell Line Testing : A series of tests on cancer cell lines indicated that modifications to the piperidine moiety could enhance the cytotoxic effects of benzamide derivatives. This suggests a structure–activity relationship (SAR) that could guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
